

An In-depth Technical Guide to Pyridin-2-ylmethanamine (CAS 3731-51-9)

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Compound of Interest

Compound Name: *pyridin-2-ylmethanamine*

Cat. No.: *B045004*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-2-ylmethanamine, with CAS number 3731-51-9, is a versatile heterocyclic amine that serves as a crucial building block in the landscape of organic synthesis and medicinal chemistry.^{[1][2]} Its unique structural motif, featuring a pyridine ring linked to a primary amine via a methylene bridge, imparts a combination of electron-withdrawing properties and nucleophilic reactivity.^[1] This guide provides a comprehensive overview of the core properties of **pyridin-2-ylmethanamine**, including its physicochemical characteristics, spectroscopic data, and reactivity profile. Furthermore, it delves into its applications in drug discovery and development, supported by illustrative experimental protocols and pathway diagrams to facilitate its use in research and synthesis endeavors.

Physicochemical Properties

Pyridin-2-ylmethanamine is typically a colorless to pale yellow liquid, a characteristic that depends on its purity and the ambient temperature.^[3] It is soluble in water and polar organic solvents, which makes it a versatile reagent in a variety of reaction conditions.^[3] The presence of the amino group confers basic properties to the molecule, allowing it to readily participate in acid-base reactions.^[3]

Table 1: Physicochemical Properties of **Pyridin-2-ylmethanamine**

Property	Value	Reference
CAS Number	3731-51-9	[2][3][4][5][6]
Molecular Formula	C ₆ H ₈ N ₂	[2][3][4][5][6]
Molecular Weight	108.14 g/mol	[4]
Appearance	Colorless to pale yellow liquid	[3]
Melting Point	20 °C	
Boiling Point	82-85 °C @ 12 mmHg	
Density	1.049 g/mL at 25 °C	
Refractive Index (n ₂₀ /D)	1.578	
pKa	pK1: 2.31(+2); pK2: 8.79(+1) (25°C)	
Water Solubility	Soluble	[3]
LogP	0.54	
Stability	Air sensitive; should be stored under an inert atmosphere.	

Spectroscopic Data

The structural identity of **pyridin-2-ylmethanamine** can be unequivocally confirmed through various spectroscopic techniques.

Table 2: Key Spectroscopic Data for **Pyridin-2-ylmethanamine**

Spectrum Type	Key Peaks/Signals	Source
^1H NMR	Spectral data available on PubChem.	[3]
^{13}C NMR	Spectral data available on PubChem.	[3]
IR Spectroscopy	Spectral data available on PubChem.	[3]
Mass Spectrometry	Molecular Ion Peak (m/z): 108.07	[3][5]

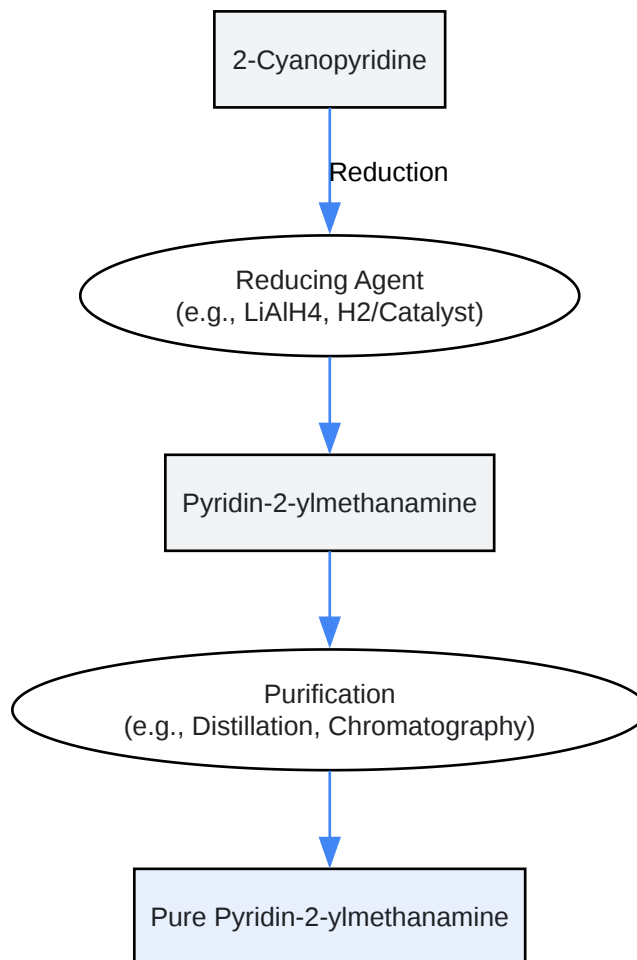
Reactivity and Synthesis

The reactivity of **pyridin-2-ylmethanamine** is characterized by the nucleophilicity of the primary amine and the electronic properties of the pyridine ring. It readily undergoes reactions typical of primary amines, such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. The pyridine nitrogen can also participate in coordination with metal ions.

General Synthesis Approach

The synthesis of **pyridin-2-ylmethanamine** derivatives often involves the reductive amination of a suitable carbonyl precursor or the reduction of a nitrile. A common synthetic strategy is the reduction of 2-cyanopyridine.

General Synthesis Workflow for Pyridin-2-ylmethanamine



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A generalized workflow for the synthesis of **pyridin-2-ylmethanamine**.

Experimental Protocol: Reductive Amination (Illustrative)

The following is a generalized protocol based on synthetic methods described for pyridin-2-yl-methanamine derivatives.[4]

- **Reaction Setup:** In a round-bottom flask, dissolve the starting carbonyl compound (e.g., a cyanohydrin derivative) in a suitable solvent such as methanol.

- **Addition of Amine:** Add **pyridin-2-ylmethanamine** to the reaction mixture.
- **Reducing Agent:** Slowly add a reducing agent, such as sodium cyanoborohydride, to the stirred solution at room temperature.
- **Reaction Monitoring:** Stir the reaction mixture for several hours and monitor the progress by an appropriate analytical technique (e.g., TLC or LC-MS).
- **Workup:** Once the reaction is complete, evaporate the solvent. Take up the residue in a suitable solvent (e.g., ethyl acetate) and wash with an aqueous solution of sodium bicarbonate and then with brine.
- **Purification:** Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.^[4]

Applications in Drug Discovery and Development

Pyridin-2-ylmethanamine is a valuable scaffold in medicinal chemistry due to the prevalence of the pyridine moiety in FDA-approved drugs.^[7] It serves as a key intermediate in the synthesis of a wide range of biologically active molecules.

Role as a Pharmacophore

The pyridine ring can act as a hydrogen bond acceptor and engage in π -stacking interactions with biological targets. The aminomethyl group provides a point for further functionalization to modulate potency, selectivity, and pharmacokinetic properties.

Therapeutic Areas

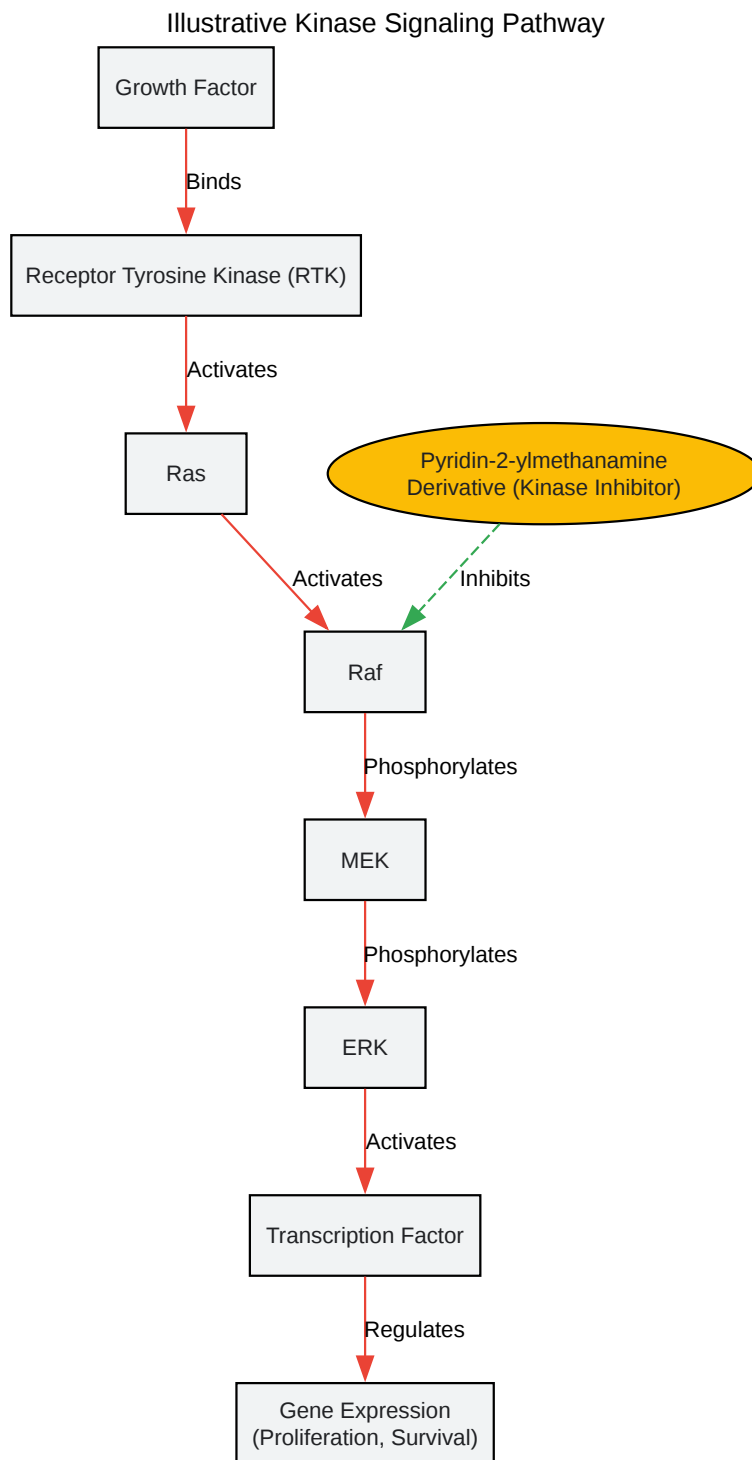
Derivatives of **pyridin-2-ylmethanamine** have been investigated for a variety of therapeutic applications, including:

- **Anticancer Agents:** It is used in the synthesis of compounds that can chemosensitize multidrug-resistant cancer cells.
- **Antitrypanosomal Agents:** It is a precursor for the preparation of 5-nitro-2-furancarboxylamides, which have shown potent activity against trypanosomiasis.

- Neurological Disorders: Patents describe pyridin-2-yl-methylamine derivatives with potential applications as antidepressants and analgesics.[8]

Illustrative Signaling Pathway

While specific signaling pathway modulation by **pyridin-2-ylmethanamine** itself is not extensively documented, its derivatives are often designed to interact with key cellular signaling pathways implicated in disease. For instance, many pyridine-containing compounds are developed as kinase inhibitors. The following diagram illustrates a generic kinase signaling pathway that could be targeted by a drug molecule derived from **pyridin-2-ylmethanamine**.



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A representative kinase signaling pathway often targeted in drug discovery.

Safety and Handling

Pyridin-2-ylmethanamine is classified as a corrosive substance and can cause severe skin burns and eye damage.[3] It is harmful if swallowed.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or a fume hood. Due to its air sensitivity, it is recommended to store it under an inert atmosphere.

Conclusion

Pyridin-2-ylmethanamine (CAS 3731-51-9) is a foundational chemical entity with significant utility in synthetic and medicinal chemistry. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable tool for the construction of complex molecules with potential therapeutic applications. This guide provides core technical information to support its effective use in research and development, from the laboratory bench to the design of novel drug candidates.

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